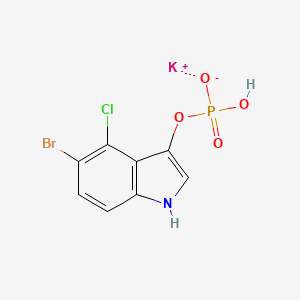
5-Bromo-4-chloro-3-indoxyl phosphate, potassium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-4-chloro-3-indoxyl phosphate, potassium salt is a synthetic compound widely used in biochemical and molecular biology research. It is known for its role as a chromogenic substrate for the detection of alkaline phosphatase activity. This compound is particularly valuable in various assays, including immunoblotting, in situ hybridization, and immunohistochemistry, where it helps visualize the presence of specific proteins or nucleic acids.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-3-indoxyl phosphate, potassium salt typically involves the following steps:
Preparation of 5-Bromo-4-chloro-3-indolyl chloride: This intermediate is synthesized by reacting 5-bromo-4-chloroindole with thionyl chloride.
Formation of 5-Bromo-4-chloro-3-indoxyl phosphate tetraethyl ester: The indolyl chloride is then reacted with tetraethyl phosphate in an organic solvent to form the tetraethyl ester.
Hydrolysis to this compound: The tetraethyl ester is hydrolyzed using potassium hydroxide to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography.
化学反応の分析
Types of Reactions
5-Bromo-4-chloro-3-indoxyl phosphate, potassium salt undergoes several types of chemical reactions:
Hydrolysis: Catalyzed by alkaline phosphatase, resulting in the formation of 5-bromo-4-chloro-3-indoxyl and inorganic phosphate.
Common Reagents and Conditions
Alkaline Phosphatase: Used to catalyze the hydrolysis of the phosphate group.
Nitro Blue Tetrazolium: Acts as an oxidizing agent to visualize the reaction product.
Major Products
5-Bromo-4-chloro-3-indoxyl: Formed upon hydrolysis.
5,5’-Dibromo-4,4’-dichloro-indigo: Formed upon oxidation, resulting in a blue color.
科学的研究の応用
5-Bromo-4-chloro-3-indoxyl phosphate, potassium salt is extensively used in scientific research:
Chemistry: As a substrate in enzyme assays to study phosphatase activity.
Biology: In immunoblotting and in situ hybridization to detect specific proteins or nucleic acids.
Medicine: In diagnostic assays to identify the presence of disease markers.
Industry: In the development of diagnostic kits and research tools.
作用機序
The compound acts as a substrate for alkaline phosphatase. Upon hydrolysis by the enzyme, it releases 5-bromo-4-chloro-3-indoxyl, which is then oxidized to form a blue dye. This color change is used to indicate the presence of the enzyme or the target molecule conjugated to the enzyme .
類似化合物との比較
Similar Compounds
- 5-Bromo-4-chloro-3-indolyl phosphate, disodium salt
- 5-Bromo-4-chloro-3-indolyl phosphate, p-toluidine salt
Uniqueness
5-Bromo-4-chloro-3-indoxyl phosphate, potassium salt is unique due to its high solubility in water and its effectiveness as a chromogenic substrate in various biochemical assays. Its potassium salt form offers better stability and solubility compared to other salt forms .
生物活性
5-Bromo-4-chloro-3-indoxyl phosphate, potassium salt (commonly referred to as BCIP) is a synthetic chromogenic substrate primarily used in molecular biology for the detection of alkaline phosphatase (AP) activity. Its application spans various techniques including immunohistochemistry, in situ hybridization, and blotting procedures. This article delves into the biological activity of BCIP, focusing on its mechanisms, applications, and research findings.
BCIP acts as a substrate for alkaline phosphatase. Upon enzymatic dephosphorylation by AP, BCIP is converted to indoxyl, which subsequently tautomerizes to form a ketone. In alkaline conditions, this ketone can dimerize to produce a blue dye precipitate, facilitating colorimetric detection at the site of enzyme activity. The reaction can be enhanced by the addition of nitro blue tetrazolium (NBT), which reacts with indoxyl to form an insoluble dark blue diformazan precipitate, thus improving visibility in assays .
Applications
BCIP is widely utilized in various biochemical assays:
- Immunohistochemistry : It provides a visual marker for the presence of specific proteins in tissue sections.
- In Situ Hybridization : BCIP assists in detecting nucleic acids within fixed tissues or cells.
- Western Blotting : It is employed for visualizing proteins that have been separated by gel electrophoresis and transferred to membranes.
Table 1: Summary of Research Applications Using BCIP
Detailed Research Insights
- Alkaline Phosphatase Detection : A study highlighted the effectiveness of BCIP in detecting AP activity in various biological samples. The use of NBT alongside BCIP significantly enhanced the colorimetric response, allowing for more precise quantification of enzyme activity .
- Optimization Studies : Research has focused on optimizing the concentrations and conditions under which BCIP operates best. For instance, varying pH levels and incubation times were shown to influence the intensity and clarity of the resulting colorimetric signal .
- Comparative Studies : Comparative analyses between BCIP and other substrates have been conducted to evaluate sensitivity and specificity. Results indicated that while other substrates may offer faster reactions, BCIP provides superior stability and color permanence under certain conditions .
特性
IUPAC Name |
potassium;(5-bromo-4-chloro-1H-indol-3-yl) hydrogen phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClNO4P.K/c9-4-1-2-5-7(8(4)10)6(3-11-5)15-16(12,13)14;/h1-3,11H,(H2,12,13,14);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUABRWUZQTUPM-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2OP(=O)(O)[O-])Cl)Br.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClKNO4P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














